molecular formula C16H15ClO2 B1407188 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one CAS No. 1518832-06-8

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one

Cat. No.: B1407188
CAS No.: 1518832-06-8
M. Wt: 274.74 g/mol
InChI Key: HAHFKNRUPALZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one is an organic compound with the molecular formula C16H15ClO2 and a molecular weight of 274.75 g/mol . It is characterized by the presence of a chloro group and a benzyloxy group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-benzyloxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and benzyloxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3-Chloro-4-benzyloxyphenyl)propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chloro-4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-15(18)13-8-9-16(14(17)10-13)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFKNRUPALZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.